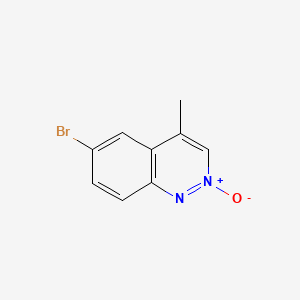
n-Butylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butylphosphine is an organophosphorus compound with the chemical formula C₄H₉P. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and catalysis .
準備方法
n-Butylphosphine can be synthesized through several methods:
Grignard Reaction: This involves the reaction of butylmagnesium chloride with phosphorus trichloride, followed by hydrolysis to yield this compound.
Alkylation of Phosphine: Another method involves the alkylation of phosphine with 1-butene or butyl chloride in the presence of a base.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
n-Butylphosphine undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form the corresponding phosphine oxide.
Reduction: It can act as a reducing agent for alkyl disulfides and aromatic disulfides.
Substitution: It participates in substitution reactions, such as the formation of phosphonium salts.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like phenylsilane . Major products formed include phosphine oxides and phosphonium salts .
科学的研究の応用
n-Butylphosphine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a catalyst in various organic reactions, including palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck reactions.
Polymer Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Agricultural Chemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Pharmaceuticals: It is utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of n-butylphosphine involves its strong nucleophilic properties, which allow it to participate in various chemical reactions. It acts as a ligand in coordination chemistry, binding effectively to transition metals . This binding facilitates the formation of organometallic complexes, which are crucial in catalysis and organic synthesis .
類似化合物との比較
n-Butylphosphine can be compared with other similar compounds such as:
Tri-n-butylphosphine: This compound has three butyl groups attached to the phosphine core, making it a stronger nucleophile and more versatile in organic synthesis.
Triphenylphosphine: Unlike this compound, triphenylphosphine has three phenyl groups, which makes it less nucleophilic but more stable.
Trioctylphosphine: This compound has longer alkyl chains, making it more soluble in non-polar solvents and useful in different catalytic applications.
This compound stands out due to its balance of nucleophilicity and stability, making it a valuable reagent in various chemical processes .
特性
CAS番号 |
1732-74-7 |
|---|---|
分子式 |
CHCl2D |
分子量 |
0 |
同義語 |
n-Butylphosphine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




